molecular formula C22H27N3O4S B6570408 2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide CAS No. 946259-37-6

2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B6570408
CAS No.: 946259-37-6
M. Wt: 429.5 g/mol
InChI Key: UKJKYEGORVZTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide core linked to a phenyl ring substituted with a sulfamoyl group. The sulfamoyl moiety is further attached to a 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl group, distinguishing it from simpler sulfonamide derivatives. Though direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., acetamide-sulfonamide hybrids) offer insights into its physicochemical and biological behavior .

Properties

IUPAC Name

2-methyl-N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-4-21(26)25-13-5-6-16-14-18(9-12-20(16)25)24-30(28,29)19-10-7-17(8-11-19)23-22(27)15(2)3/h7-12,14-15,24H,4-6,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJKYEGORVZTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of molecules characterized by their intricate structures and diverse pharmacological properties. The focus of this article is to explore the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O3SC_{16}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 324.4 g/mol. The compound features a tetrahydroquinoline moiety, which is known for its presence in various bioactive compounds.

PropertyValue
Molecular Formula C₁₆H₂₄N₂O₃S
Molecular Weight 324.4 g/mol
CAS Number 946334-61-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to act as an inhibitor of certain enzymes and receptors involved in various physiological processes.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group may facilitate interactions with active sites of target enzymes.
  • Receptor Modulation : The tetrahydroquinoline structure can influence receptor binding affinities.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity associated with this compound:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

Preliminary investigations have suggested potential anticancer activity:

  • Some derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis .

Case Studies

  • Case Study 1 : A study on a related compound demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting similar potential for the target compound.
  • Case Study 2 : Research involving animal models indicated that this class of compounds could modulate immune responses effectively.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Rf Value Biological Activity
Target: 2-methyl-N-{4-[(1-propanoyl-THQ-6-yl)sulfamoyl]phenyl}propanamide* Not provided Not provided 1-propanoyl-THQ, methylpropanamide Not reported Not reported Not reported Not reported
2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (7) C₂₄H₂₂N₄O₄S 462.52 Methoxynaphthyl, methylpyrimidine Not reported Not reported Not reported Not reported
2-(4-Isobutylphenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (8) C₂₄H₂₈N₄O₃S 476.57 Isobutylphenyl, methylpyrimidine 152–154 73.5 0.75 Antiurease activity (SAR discussed)
2-(2-Fluoro-biphenyl-4-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)propanamide (17) C₂₅H₂₂FN₃O₄S 479.52 Fluorobiphenyl, methylisoxazole 125–127 72.6 0.83 Antiurease activity (SAR discussed)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolinyl, pyridine Not reported 76 Not reported Not reported
3-Bromo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}propanamide C₁₃H₁₃BrN₄O₃S 385.24 Bromo, pyrimidine Not reported Not reported Not reported Cytotoxic against 4T1 breast cancer

Notes:

  • THQ: 1,2,3,4-Tetrahydroquinoline.
  • Fluorine substitution in compound 17 improves metabolic stability compared to non-halogenated analogs .

Structure-Activity Relationship (SAR) Insights

  • Sulfamoyl-Linked Groups: Replacement of pyrimidine (compound 8) with tetrahydroquinoline (target compound) may alter steric and electronic interactions with biological targets, as seen in antiurease activity studies .
  • Propanamide Modifications : Bromination at the propanamide chain (compound in ) introduces cytotoxicity, whereas methyl or fluorine substituents (compounds 7, 17) prioritize enzyme inhibition over cell death.
  • Aromatic Substituents : Isobutylphenyl (compound 8) and fluorobiphenyl (compound 17) groups enhance hydrophobic interactions, critical for target binding .

Analytical and Computational Tools

Crystallographic software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve structures of similar compounds, as noted in and . These tools could validate the target compound’s conformation and intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.